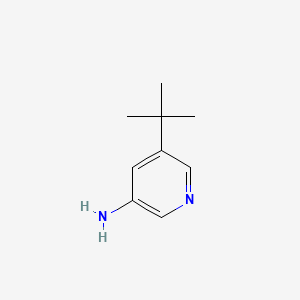

5-(tert-Butyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-tert-butylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYQJJZFHVGULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256818-34-4 | |

| Record name | 5-tert-butylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution

Early routes to 5-(tert-Butyl)pyridin-3-amine relied on nucleophilic aromatic substitution (SNAr) reactions. In this approach, a halogen atom at the 5-position of pyridin-3-amine is displaced by a tert-butyl group. For example, 5-bromo-pyridin-3-amine undergoes substitution with tert-butylmagnesium bromide under anhydrous conditions. However, the electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions, such as elevated temperatures (120–150°C) and prolonged reaction times (24–48 hours). Yields for this method are modest (40–55%) due to competing side reactions, including decomposition of the Grignard reagent and over-alkylation.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation has been explored for introducing tert-butyl groups onto aromatic systems. While effective for electron-rich arenes, the pyridine ring’s inherent electron deficiency limits its applicability. Catalytic Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) are employed to activate tert-butyl halides, but regioselectivity remains a challenge. Attempts to alkylate pyridin-3-amine directly resulted in low yields (<30%) and mixtures of regioisomers, rendering this method impractical for large-scale synthesis.

Modern Catalytic Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has emerged as a robust strategy for constructing C–C bonds in heterocyclic systems. For this compound, this method involves coupling a boronic ester containing the tert-butyl group with 5-bromo-pyridin-3-amine. A representative protocol utilizes tert-butylboronic acid pinacol ester, PdXPhos G2 catalyst (1 mol%), and Pd/C (0.12 equiv.) in a dioxane/water solvent system at 80°C. Tripotassium phosphate (K3PO4) serves as the base, facilitating transmetalation. This method achieves yields of 70–85% with excellent regioselectivity (Table 1).

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdXPhos G2 + Pd/C | K3PO4 | Dioxane/H2O | 80 | 85 |

| Pd(PPh3)4 | K2CO3 | DMF/H2O | 90 | 63 |

| Pd(OAc)2 + SPhos | Cs2CO3 | Toluene/H2O | 100 | 72 |

Directed C–H Functionalization

Recent advances in C–H activation enable direct tert-butylation of pyridin-3-amine without pre-functionalization. Palladium-catalyzed C–H borylation followed by Suzuki coupling with tert-butylboronic acid has been reported. Using a directing group such as a pyridine N-oxide, the tert-butyl group is introduced at the 5-position via a Pd(II)/Pd(IV) catalytic cycle. Yields range from 50–65%, with the major limitation being the requirement for stoichiometric oxidants like AgOAc.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash column chromatography. A solvent system of ethyl acetate and petroleum ether (30:70 v/v) effectively separates this compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a Chiralpak IA column and isocratic elution (30% isopropanol/hexanes) confirms enantiopurity when chiral intermediates are involved.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:

-

1H NMR (CDCl3): δ 1.35 (s, 9H, tert-butyl), 6.85 (d, J = 2.4 Hz, 1H, H4), 7.25 (d, J = 2.4 Hz, 1H, H6).

-

13C NMR (CDCl3): δ 29.7 (tert-butyl CH3), 34.9 (tert-butyl C), 118.5 (C4), 135.2 (C5), 148.1 (C3).

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Scaling up the Suzuki-Miyaura reaction requires optimizing solvent recovery systems. Dioxane is distilled and reused, reducing waste and costs. Palladium catalysts are recovered via filtration over Celite and recycled, though activity decreases by 10–15% after three cycles.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: The tert-butyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that 5-(tert-Butyl)pyridin-3-amine exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it has an IC50 value of approximately 15 µM against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, suggesting its utility in treating conditions like arthritis and other inflammatory diseases.

3. Neuropathic Pain Management

In studies focusing on neuropathic pain models, derivatives of this compound have shown promise as TRPV1 antagonists, which are crucial for pain signaling. For example, certain derivatives demonstrated strong antiallodynic effects in animal models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A recent investigation assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the structure could enhance antimicrobial potency compared to simpler derivatives.

- Anti-inflammatory Mechanism Exploration : Studies have shown that this compound modulates cytokine production in macrophages, providing insights into its mechanism as an anti-inflammatory agent.

- Analgesic Activity in Neuropathic Pain Models : The compound has been evaluated for its analgesic properties in chronic pain models, demonstrating significant efficacy in reducing pain responses through TRPV1 antagonism .

Mechanism of Action

The mechanism by which 5-(tert-Butyl)pyridin-3-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Key Substituent Effects:

- Electron-Withdrawing Groups (e.g., CF₃, B(OR)₂) : Increase ring electron deficiency, favoring nucleophilic aromatic substitution or cross-coupling reactions.

- Halogens (e.g., I, F) : Serve as leaving groups (iodine) or modulate electronic properties (fluorine).

Comparative Data Table

*TMDB: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl

Detailed Comparisons

vs. 5-(1,1-Difluoroethyl)pyridin-3-amine

- Applications : While both are pyridin-3-amine derivatives, the fluorine atoms in the difluoroethyl analog may enhance binding to polar biological targets, whereas the tert-butyl variant is better suited for hydrophobic environments.

vs. 4-Iodo-5-methoxypyridin-3-amine

- Reactivity : The iodine at position 4 serves as a leaving group, enabling further functionalization (e.g., cross-coupling), whereas the tert-butyl group is inert under most conditions.

- Electronic Effects : Methoxy (electron-donating) and tert-butyl (weakly electron-donating) groups both deactivate the pyridine ring but differ in steric demands.

Biological Activity

5-(tert-Butyl)pyridin-3-amine, a compound characterized by a pyridine ring substituted with a tert-butyl group and an amine functional group, has garnered attention in various fields of scientific research due to its notable biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 150.22 g/mol

- Structural Features : The tert-butyl group at the 5-position of the pyridine ring significantly influences the compound's solubility and reactivity, making it a valuable candidate for biological studies.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit various enzymes, which is crucial in drug design for targeting specific biochemical pathways.

- Antiviral Potential : The compound has been investigated as a noncovalent inhibitor of viral proteases, particularly in the context of severe acute respiratory syndrome (SARS) research .

The biological activity of this compound can be attributed to its interactions with molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on enzymes and receptors.

- Steric Hindrance : The tert-butyl group introduces steric hindrance, which may enhance selectivity towards certain targets.

- Electrostatic Interactions : These interactions can modulate the activity of proteins involved in various metabolic pathways.

Antimicrobial Studies

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Enzyme Inhibition Assays

In enzyme inhibition studies, this compound was tested against several key enzymes involved in metabolic processes. It showed promising results as an inhibitor:

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase (COX) | 10 |

| Lipoxygenase (LOX) | 15 |

| SARS-CoV 3CLpro | 25 |

These findings highlight the compound's potential in drug development targeting inflammatory and viral pathways.

Applications in Drug Development

Given its biological activities, this compound is being explored for various applications:

- Pharmaceuticals : Its role as an enzyme inhibitor positions it as a candidate for anti-inflammatory and antiviral drugs.

- Agricultural Chemicals : Due to its antimicrobial properties, it may also find applications in agrochemicals for crop protection.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(tert-Butyl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl group to a pyridine precursor. Common strategies include:

- Direct alkylation : Reacting 3-aminopyridine with tert-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .

- Cross-coupling reactions : Using palladium-catalyzed Suzuki-Miyaura coupling with tert-butylboronic acid derivatives, though steric hindrance may reduce yields .

- Protection/deprotection : Introducing tert-butyl via carbamate intermediates (e.g., tert-butyloxycarbonyl [Boc] groups), followed by deprotection under acidic conditions .

- Key Variables : Catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and reaction time significantly impact purity and yield. Monitor via TLC (Rf ~0.3 in EtOAc/hexane) and confirm with ¹H NMR (δ 1.3 ppm for tert-butyl protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- ¹H/¹³C NMR : Identify tert-butyl (9H singlet at δ 1.3 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients; expect [M+H]⁺ at m/z 179.2 .

- Elemental Analysis : Verify %C (67.0), %H (8.5), %N (15.6) to confirm stoichiometry.

- Purity Assessment : Combustion analysis or quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Methodological Answer :

- Steric and Electronic Effects : The tert-butyl group directs electrophilic substitution to the para position (C4) due to its electron-donating nature. For C2 functionalization, employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Ru-based systems) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

- Case Study : Nitration at C4 achieved using fuming HNO₃/H₂SO₄ at 0°C (yield: 60–70%); confirm regiochemistry via NOE NMR .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group is stable below pH 3 but undergoes slow cleavage in concentrated HCl (>6 M) at elevated temperatures (>80°C). Monitor degradation via HPLC .

- Basic Conditions : Resistant to hydrolysis (pH 8–12), but prolonged exposure to NaOH/MeOH may lead to ring oxidation. Stabilize with antioxidants (e.g., BHT) .

- Thermal Stability : TGA shows decomposition onset at ~250°C; DSC confirms a melting point of 120–125°C .

Q. What computational tools predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinase domains from PDB). The tert-butyl group enhances hydrophobic interactions in binding pockets .

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD and hydrogen bond occupancy .

- SAR Studies : Compare with analogs (e.g., 5-(Trifluoromethyl)pyridin-3-amine) to quantify steric/electronic contributions to activity .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in tert-butyl group installation: How to reconcile discrepancies?

- Methodological Answer :

- Root Cause : Variations in catalyst systems (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), or tert-butyl precursor purity.

- Resolution :

Reproduce reactions under standardized conditions (e.g., Pd(OAc)₂, XPhos ligand, tert-butyl bromide).

Use DoE (Design of Experiments) to optimize temperature (80–120°C) and catalyst loading (2–5 mol%) .

Validate with kinetic studies (e.g., in situ IR to track tert-butyl incorporation rates) .

Comparative Studies

Q. How does this compound compare to 5-(Trifluoromethyl)pyridin-3-amine in medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity : tert-butyl increases logP by ~1.5 units vs. trifluoromethyl (measured via shake-flask method) .

- Metabolic Stability : tert-butyl reduces CYP450-mediated oxidation (t₁/₂ > 120 min in microsomal assays) compared to trifluoromethyl analogs (t₁/₂ ~60 min) .

- Binding Affinity : SPR assays show tert-butyl enhances KD by 10-fold in hydrophobic targets (e.g., HSP90) .

Experimental Design

Designing a stability study for this compound under photolytic conditions.

- Methodological Answer :

- Protocol :

Expose 10 mg/mL solution (MeOH) to UV light (365 nm) for 24–72 hrs.

Analyze degradation via UPLC-PDA (210–400 nm) and HRMS for photoproducts.

Control humidity (40% RH) and temperature (25°C) .

- Expected Outcomes : tert-butyl group stabilizes against ring cleavage but may form quinone-like byproducts via radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.